molecular formula C15H12FNO4 B4112541 4-fluorobenzyl 2-methyl-3-nitrobenzoate

4-fluorobenzyl 2-methyl-3-nitrobenzoate

Cat. No. B4112541
M. Wt: 289.26 g/mol
InChI Key: VCGFKNMUVPBCRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluorobenzyl 2-methyl-3-nitrobenzoate is a chemical compound used in scientific research for its potential applications in the field of medicinal chemistry. This compound is a derivative of benzoic acid and is known for its unique chemical properties that make it an important tool for studying the mechanisms of various biological processes.

Mechanism of Action

The mechanism of action of 4-fluorobenzyl 2-methyl-3-nitrobenzoate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body that are involved in various biological processes. This compound has been shown to have a high affinity for certain receptors in the body, which makes it an important tool for studying the mechanisms of various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-fluorobenzyl 2-methyl-3-nitrobenzoate are not well documented, but it is believed to have a wide range of effects on various biological processes in the body. This compound has been shown to have potential applications in the treatment of cancer, inflammation, and neurodegenerative disorders due to its ability to inhibit the activity of certain enzymes and proteins in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-fluorobenzyl 2-methyl-3-nitrobenzoate in lab experiments is its high affinity for certain receptors in the body, which makes it an important tool for studying the mechanisms of various biological processes. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and storage in the lab.

Future Directions

There are many potential future directions for the use of 4-fluorobenzyl 2-methyl-3-nitrobenzoate in scientific research. Some of these directions include the development of new drugs for the treatment of cancer, inflammation, and neurodegenerative disorders, as well as the study of various biological processes in the body. Additionally, this compound may have potential applications in the field of drug discovery, where it can be used to screen large libraries of compounds for potential drug candidates.
In conclusion, 4-fluorobenzyl 2-methyl-3-nitrobenzoate is an important tool for scientific research due to its potential applications in the field of medicinal chemistry. This compound has been shown to have a wide range of effects on various biological processes in the body and may have potential applications in the development of new drugs for the treatment of various diseases. However, due to its potential toxicity, careful handling and storage are required in the lab. Further research is needed to fully understand the mechanisms of action and potential applications of this compound in scientific research.

Scientific Research Applications

The primary application of 4-fluorobenzyl 2-methyl-3-nitrobenzoate is in the field of medicinal chemistry, where it is used as a tool to study the mechanisms of various biological processes. This compound has been shown to have potential applications in the development of new drugs for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

(4-fluorophenyl)methyl 2-methyl-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO4/c1-10-13(3-2-4-14(10)17(19)20)15(18)21-9-11-5-7-12(16)8-6-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGFKNMUVPBCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorobenzyl 2-methyl-3-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.